5-chloro-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide
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Overview
Description
5-chloro-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide is a synthetic organic compound known for its diverse applications in various scientific fields. This compound features a benzamide core substituted with a chloro group, an ethoxyethyl group, and a thiadiazole ring, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting appropriate thiosemicarbazide derivatives with ethyl chloroacetate under reflux conditions.
Substitution Reaction: The thiadiazole intermediate is then reacted with 5-chloro-2-methoxybenzoic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired benzamide derivative.
Purification: The final product is purified using recrystallization or chromatography techniques to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale reactors: to handle the synthesis steps efficiently.
Automated purification systems: to streamline the purification process.
Quality control measures: to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
5-chloro-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-chloro-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Modulation: It can modulate receptor activity by binding to receptor sites, influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
5-chloro-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide shares similarities with other benzamide derivatives and thiadiazole-containing compounds: .
Examples: 5-chloro-2-methoxybenzamide, 1,3,4-thiadiazole derivatives.
Uniqueness
Unique Structural Features: The combination of a chloro group, ethoxyethyl group, and thiadiazole ring in a single molecule.
Distinct Reactivity: The presence of these functional groups imparts unique reactivity patterns, making it valuable for specific applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique features
Properties
Molecular Formula |
C14H16ClN3O3S |
---|---|
Molecular Weight |
341.8 g/mol |
IUPAC Name |
5-chloro-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide |
InChI |
InChI=1S/C14H16ClN3O3S/c1-3-21-7-6-12-17-18-14(22-12)16-13(19)10-8-9(15)4-5-11(10)20-2/h4-5,8H,3,6-7H2,1-2H3,(H,16,18,19) |
InChI Key |
JLGQJYHYHAXIPV-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCC1=NN=C(S1)NC(=O)C2=C(C=CC(=C2)Cl)OC |
Origin of Product |
United States |
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